Potency vs. 1,4-Benzodioxine Analogs
In a direct head-to-head comparison evaluating the LTB4 antagonist activity of 1,4-benzodioxine derivatives, LTB4 antagonist 3 (compound 24e) exhibits an IC50 of 477 nM. This potency is 1.7-fold lower than the series' most potent member, compound 24b (IC50 = 288 nM), and 1.1-fold lower than compound 24c (IC50 = 439 nM) when tested under identical in vitro assay conditions [1].
| Evidence Dimension | In vitro LTB4 antagonism potency (IC50) |
|---|---|
| Target Compound Data | 477 nM |
| Comparator Or Baseline | Compound 24b: 288 nM; Compound 24c: 439 nM |
| Quantified Difference | 1.66-fold less potent than 24b; 1.09-fold less potent than 24c |
| Conditions | In vitro pharmacological testing for anti-inflammatory activity related to LTB4 antagonism (exact assay type unspecified in source abstract) |
Why This Matters
This direct comparative data defines LTB4 antagonist 3's precise rank-order potency within its chemical series, enabling researchers to select the appropriate tool compound based on desired potency window for dose-response or mechanistic studies.
- [1] Bouissane L, Khouili M, Coudert G, Pujol MD, Guillaumet G. New and promising type of leukotriene B4 (LTB4) antagonists based on the 1,4-benzodioxine structure. Eur J Med Chem. 2023 Jun 5;254:115332. View Source
